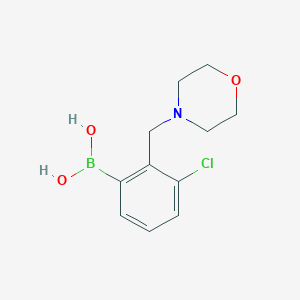

3-Chloro-2-(morpholinomethyl)phenylboronic acid

描述

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids are organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their importance in modern organic synthesis is substantial, largely due to their role as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has become a cornerstone of carbon-carbon bond formation, allowing for the efficient construction of complex molecules from simple precursors. rug.nl

The versatility of arylboronic acids stems from several key properties:

Stability: They are generally stable to air and moisture, making them easy to handle and store. mdpi.com

Low Toxicity: Compared to other organometallic reagents, boronic acids and their byproducts are relatively non-toxic. mdpi.com

Functional Group Tolerance: The Suzuki-Miyaura coupling and other reactions involving arylboronic acids are compatible with a wide range of functional groups, enabling their use in the synthesis of complex molecules without the need for extensive protecting group strategies.

Beyond their celebrated role in Suzuki-Miyaura coupling, arylboronic acids are instrumental in a variety of other transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds, and as catalysts in their own right for reactions such as dehydrative condensations. rsc.orgresearchgate.net Their utility extends to materials science, where they are used to create sensors and functional polymers, and to medicinal chemistry, where they serve as crucial building blocks for the synthesis of new therapeutic agents. mdpi.comnih.gov

Overview of Substituted Phenylboronic Acid Derivatives in Chemical Research

The functionalization of the phenyl ring in phenylboronic acid derivatives allows for the fine-tuning of their steric and electronic properties, which in turn influences their reactivity and potential applications. The position and nature of these substituents are critical. Ortho-substituted phenylboronic acids, where a substituent is adjacent to the boronic acid group, are of particular interest due to the potential for intramolecular interactions. oaepublish.com

For instance, the presence of a Lewis basic group, such as an amine, at the ortho position can lead to the formation of an intramolecular dative bond with the electron-deficient boron atom. nih.gov This coordination can affect the Lewis acidity of the boron center, influence the compound's conformation, and modulate its reactivity in catalytic cycles. Similarly, electron-withdrawing or -donating groups on the phenyl ring can alter the electronic density at the boron atom, impacting its role in reactions. unamur.be The steric bulk of ortho substituents can also play a significant role, influencing the approach of reagents to the boron center and affecting reaction rates and selectivities. researchgate.net

Rationale for Investigation of 3-Chloro-2-(morpholinomethyl)phenylboronic Acid and Related Architectures

The specific architecture of this compound suggests several reasons for its investigation in chemical research. The substitution pattern combines several features of interest:

Ortho-Aminomethyl Group: The morpholinomethyl group at the ortho position introduces a nitrogen atom that can potentially coordinate with the boron atom. This intramolecular B-N interaction can stabilize the molecule and influence its reactivity. nih.gov Such interactions are a key area of study in the design of new catalysts and sensors.

Chloro Substituent: The chlorine atom at the meta position to the boronic acid group (and ortho to the morpholinomethyl group) acts as an electron-withdrawing group, which can impact the electronic properties of the aromatic ring and the Lewis acidity of the boronic acid. Its presence also offers a potential site for further functionalization.

Morpholine (B109124) Moiety: Morpholine is a common scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous bioactive compounds. ox.ac.uk Its incorporation into the phenylboronic acid structure suggests a potential for biological activity, making this compound and its derivatives interesting candidates for drug discovery programs. mdpi.com

The combination of these features in a single molecule provides a platform for exploring the interplay of steric and electronic effects on the properties and reactivity of boronic acids.

Current Research Trajectories and Gaps in Boronic Acid Chemistry Relevant to the Compound

Current research in boronic acid chemistry is expanding beyond its traditional use in cross-coupling reactions. Several key trajectories are relevant to a molecule like this compound:

Development of Novel Catalysts: There is a growing interest in using boronic acids themselves as catalysts for a variety of organic transformations. rsc.orgnih.gov The unique electronic and steric environment of this compound, arising from its specific substitution pattern, could lead to novel catalytic activities. A significant gap exists in understanding how multifunctional substitution patterns, like the one present in this molecule, can be harnessed for new catalytic applications.

Synthesis of Complex Molecules: The development of methods for the efficient synthesis of structurally complex boronic acids remains a challenge. rug.nlnih.gov Molecules with multiple functional groups, such as this compound, are valuable building blocks, but their synthesis can be complex. There is a need for more robust and versatile synthetic methods to access such compounds.

Medicinal Chemistry and Chemical Biology: Boronic acids are increasingly being explored as pharmacophores and for their use in bioconjugation and as sensors for biological molecules. mdpi.comrsc.org The presence of the morpholine group suggests potential biological applications for this compound. A gap in current research is the systematic exploration of how different substitution patterns on the phenylboronic acid scaffold affect biological activity and targeting.

The investigation of this compound and its analogues can contribute to filling these gaps by providing insights into the synthesis, reactivity, and potential applications of highly functionalized boronic acids.

属性

IUPAC Name |

[3-chloro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c13-11-3-1-2-10(12(15)16)9(11)8-14-4-6-17-7-5-14/h1-3,15-16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYJWADWXOQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)CN2CCOCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Morpholinomethyl Phenylboronic Acid and Analogs

Strategies for Carbon-Boron Bond Formation in Arylboronic Acids

The creation of a carbon-boron (C-B) bond on an aromatic ring is a fundamental transformation for accessing arylboronic acids. Historically, this was often achieved by trapping organometallic intermediates, such as those derived from Grignard or organolithium reagents, with borate (B1201080) esters at low temperatures. nih.govsci-hub.sechemicalbook.com While effective, these methods can be limited by low functional group tolerance. sci-hub.se To overcome these limitations, modern synthetic chemistry has largely turned to two highly efficient and versatile strategies: directed ortho-metalation (DoM) and transition metal-catalyzed borylation. sci-hub.sersc.orgorganic-chemistry.org DoM provides exceptional regiocontrol through the use of coordinating functional groups, while transition metal-catalyzed methods offer broad applicability, particularly for the direct C-H functionalization or the conversion of aryl halides into the desired boronic acids or their ester precursors. rsc.orgorganic-chemistry.orgresearchgate.net

Directed Ortho-Metalation (DoM) Approaches for Phenylboronic Acids

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. baranlab.org The process involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgharvard.edu This generates a stabilized aryl-lithium intermediate, which can then be quenched with an electrophile, such as a trialkyl borate, to introduce a boronic acid moiety with high precision. acs.orgharvard.edu

A Directed Metalation Group (DMG) is a functional group that can coordinate to a metalating agent (like n-butyllithium), facilitating the removal of a proton from the adjacent ortho-position on the aromatic ring. baranlab.org This coordination effect, known as the complex-induced proximity effect (CIPE), significantly lowers the activation energy for deprotonation at the ortho-position compared to other sites on the ring. baranlab.org DMGs are typically Lewis basic and contain heteroatoms such as oxygen or nitrogen. baranlab.orgrsc.org The strength of a DMG influences the efficiency and conditions required for the metalation. This regiocontrol is a key advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers. baranlab.org

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths

| DMG Strength | Examples |

| Strong | -CONR₂, -SO₂NR₂, Oxazoline |

| Moderate | -OR, -NR₂, -CH₂NR₂ |

| Weak | -F, -Cl |

The morpholinomethyl group is an effective directing group for ortho-metalation. The nitrogen and oxygen atoms of the morpholine (B109124) ring can chelate the lithium cation of the organolithium base, directing deprotonation specifically to the C-2 position of the phenyl ring. For a substrate like 1-chloro-3-(morpholinomethyl)benzene, the DoM strategy would be expected to yield the desired 3-chloro-2-(morpholinomethyl)phenyl-lithium intermediate.

The general procedure involves cooling a solution of the morpholine-substituted arene in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to a low temperature (typically -78 °C). chemicalbook.com An organolithium reagent, such as n-butyllithium, is then added dropwise. After a period of stirring to ensure complete metalation, a boron electrophile, most commonly trimethyl borate or triisopropyl borate, is added to trap the lithiated intermediate. chemicalbook.comnih.gov The reaction is then warmed to room temperature and quenched with an acidic aqueous solution to hydrolyze the resulting boronate ester, yielding the final phenylboronic acid product. chemicalbook.com This methodology provides a direct and highly regioselective route to ortho-functionalized compounds like 3-Chloro-2-(morpholinomethyl)phenylboronic acid.

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions have become indispensable for the synthesis of arylboronic acids, offering mild conditions and excellent functional group tolerance. sci-hub.sersc.org These methods primarily involve palladium, although other metals like copper and nickel are also used. rsc.orgresearchgate.net Two prominent strategies are the direct C-H borylation of arenes and the cross-coupling of aryl halides with diboron (B99234) reagents. rsc.orgorganic-chemistry.orgresearchgate.net

Palladium-catalyzed C-H borylation is an increasingly powerful tool for the direct conversion of C-H bonds into C-B bonds, representing a highly atom-economical approach. acs.orgacs.org In some cases, directing groups are used to achieve regioselectivity, guiding the palladium catalyst to a specific C-H bond. researchgate.net The reaction typically employs a palladium catalyst, a ligand, and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

While this method is powerful, achieving regioselectivity on a substituted ring without a strong directing group can be challenging, often favoring the least sterically hindered position. bohrium.com For a substrate like 1-chloro-4-morpholinobenzene, C-H borylation might occur at multiple positions, requiring careful optimization of catalysts and conditions to favor the desired isomer.

The palladium-catalyzed cross-coupling of aryl halides with diboron reagents, often referred to as Miyaura borylation, is one of the most common and robust methods for preparing arylboronic acid esters. nih.govrsc.org This reaction is particularly suitable for synthesizing this compound from a precursor like 1,2-dichloro-3-(morpholinomethyl)benzene or 2-bromo-1-chloro-3-(morpholinomethyl)benzene.

The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a phosphine (B1218219) ligand, a base (e.g., KOAc), and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). nih.govjyu.fi The resulting boronate ester can then be hydrolyzed to the corresponding boronic acid. researchgate.net This method exhibits broad functional group compatibility and reliably introduces the boron moiety at the position of the halogen atom. rsc.orgnih.gov

Table 2: Comparison of Synthetic Strategies for Arylboronic Acids

| Methodology | Advantages | Disadvantages | Typical Reagents |

| Directed Ortho-Metalation | Excellent regiocontrol. | Requires strong bases and low temperatures; limited functional group tolerance. | n-BuLi, s-BuLi, LDA; Trialkyl borates. |

| Pd-Catalyzed C-H Borylation | High atom economy; direct functionalization. | Regioselectivity can be a challenge without a directing group. | Pd catalysts, B₂pin₂, oxidants. acs.org |

| Miyaura Borylation | High functional group tolerance; reliable regioselectivity based on halide position. | Requires a pre-functionalized aryl halide; potential for metal contamination in the product. organic-chemistry.org | Pd catalysts, phosphine ligands, KOAc, B₂pin₂. nih.gov |

Organometallic Reagent Routes (e.g., Grignard Reagents)

Organometallic reagents are pivotal in the synthesis of arylboronic acids. The formation of a carbon-boron bond is typically achieved by reacting an organometallic species, such as a Grignard or organolithium reagent, with a boron electrophile like a trialkyl borate.

One of the most established methods for creating arylboronic acids involves the use of Grignard reagents. researchgate.net This process begins with the formation of an arylmagnesium halide from the corresponding aryl halide. For a precursor to this compound, this would involve a di- or tri-substituted benzene (B151609). The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent hydrolysis of this ester under acidic conditions yields the desired arylboronic acid. researchgate.net The reaction temperature is critical; it is often kept below -60°C to prevent the formation of byproducts from multiple additions of the Grignard reagent to the borate ester. researchgate.net

An alternative organometallic approach is through directed ortho-metalation (DoM). This strategy is particularly useful for introducing substituents at a specific position adjacent to a directing metalation group (DMG) on an aromatic ring. nih.govorganic-chemistry.org A strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the DMG. semanticscholar.org The resulting aryllithium species can then be quenched with a boron electrophile to introduce the boronic acid moiety. For the synthesis of the target compound, a substituent capable of directing the lithiation to the desired position would be a prerequisite on the starting material.

The table below summarizes key aspects of these organometallic routes.

| Route | Organometallic Reagent | Boron Source | Key Considerations |

| Grignard Reaction | Arylmagnesium halide | Trialkyl borate (e.g., B(OMe)₃) | Low reaction temperatures are crucial to avoid multiple additions. researchgate.net |

| Directed ortho-Metalation | Aryllithium | Trialkyl borate or other boron electrophiles | Requires a directing metalation group on the aromatic scaffold. nih.govorganic-chemistry.org |

Synthesis of the 3-Chloro-2-(morpholinomethyl)phenyl Scaffold

The synthesis of a suitable precursor is the foundational step. A plausible starting material is 2-bromo-6-chlorotoluene (B1265782). myskinrecipes.comchemicalbook.com This precursor already contains the desired chloro substituent and a methyl group that can be functionalized to introduce the morpholinomethyl moiety. The synthesis of 2-bromo-6-chlorotoluene itself can be achieved through various routes, including the diazotization of 2-chloro-6-methylaniline (B140736) followed by a Sandmeyer-type reaction. chemicalbook.com

Once the precursor is obtained, a key functionalization step is the benzylic bromination of the methyl group. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction selectively introduces a bromine atom at the benzylic position, converting the methyl group into a bromomethyl group, which is a versatile handle for subsequent nucleophilic substitution. khanacademy.org

With the brominated precursor in hand, the morpholine moiety can be introduced via a nucleophilic substitution reaction. Morpholine, acting as a nucleophile, displaces the benzylic bromide. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the hydrobromic acid generated during the reaction. nih.gov

The chloro substituent is already present in the chosen precursor, 2-bromo-6-chlorotoluene. The directing effects of substituents on the aromatic ring are a crucial consideration in the precursor synthesis. Halogens are generally ortho, para-directing, though deactivating, for electrophilic aromatic substitution. google.comnih.gov The specific substitution pattern of the starting material dictates the final arrangement of the functional groups.

A general reaction scheme for the scaffold synthesis is outlined below:

Scheme 1: Synthesis of the 3-Chloro-2-(morpholinomethyl)phenyl Scaffold

Benzylic Bromination: 2-bromo-6-chlorotoluene is reacted with NBS and a radical initiator to yield 1-(bromomethyl)-3-chloro-2-bromobenzene.

Nucleophilic Substitution: The resulting benzylic bromide is treated with morpholine in the presence of a base to afford 4-((2-bromo-6-chlorobenzyl)morpholine.

This scaffold now contains the necessary chloro and morpholinomethyl groups and a bromine atom which can be utilized for the subsequent introduction of the boronic acid functionality.

Optimization of Reaction Conditions and Catalyst Systems for Compound Synthesis

The final step in the synthesis of this compound is the conversion of the aryl bromide to the boronic acid. This is often achieved through a palladium-catalyzed borylation reaction, such as the Miyaura borylation. nih.gov The optimization of reaction conditions is critical to achieve high yields, especially with sterically hindered substrates.

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent. For sterically hindered aryl halides, bulky and electron-rich phosphine ligands, such as SPhos, are often employed to facilitate the catalytic cycle. organic-chemistry.org

A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride complexes. researchgate.net The choice of base is also crucial, with common options including potassium acetate (KOAc), potassium carbonate (K₂CO₃), and organic bases like triethylamine (B128534) (NEt₃). nih.govresearchgate.net The solvent can significantly influence the reaction outcome, with ethereal solvents like dioxane being commonly used. researchgate.net

The table below presents a summary of catalyst systems and conditions that have been found effective for the borylation of challenging aryl halides.

| Catalyst/Ligand | Boron Source | Base | Solvent | Key Findings |

| PdCl₂(dppf) | Pinacolborane | Et₃N | Dioxane | Effective for a range of aryl halides with good functional group tolerance. researchgate.net |

| Pd(OAc)₂ / SPhos | Bis(pinacolato)diboron | KOAc | - | Effective for room-temperature borylation of aryl halides. researchgate.net |

| PdCl₂(CH₃CN)₂ / SPhos | Pinacolborane | NEt₃ | 1,4-Dioxane or NEt₃ | Efficient for borylating aryl chlorides and sterically hindered substrates. organic-chemistry.org |

For the synthesis of this compound from the 4-((2-bromo-6-chlorobenzyl)morpholine scaffold, a Miyaura borylation using a palladium catalyst with a suitable phosphine ligand and a boronic ester like bis(pinacolato)diboron (B₂pin₂) would be a viable approach. The reaction would be followed by hydrolysis to yield the final boronic acid.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several strategies can be employed to improve the sustainability of the process.

One key area is the choice of solvent. Traditional ethereal solvents used in Grignard and lithiation reactions, such as diethyl ether and tetrahydrofuran (THF), have safety and environmental concerns. Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, have been shown to be effective and in some cases superior for Grignard reactions. nih.gov For lithiation reactions, cyclopentyl methyl ether (CPME) has been explored as a greener alternative to diethyl ether. researchgate.net Deep eutectic solvents (DESs) are also emerging as a novel class of green solvents for organometallic reactions. nih.gov

Furthermore, the development of more efficient catalytic systems for borylation, which can operate at lower catalyst loadings and milder temperatures, contributes to the greenness of the process by reducing energy consumption and metal waste. nih.gov The use of more atom-economical boron sources, such as tetrahydroxydiboron, also represents a greener approach compared to reagents like bis(pinacolato)diboron. researchgate.net

The following table highlights some green chemistry approaches applicable to the synthesis.

| Green Approach | Description | Benefits |

| Alternative Solvents | Use of solvents like 2-MeTHF or CPME for organometallic reactions. nih.govresearchgate.net | Reduced environmental impact, improved safety, potential for better reaction performance. |

| Flow Chemistry | Continuous synthesis in microreactors. organic-chemistry.orgrsc.org | Enhanced safety, improved efficiency and scalability, reduced waste. |

| Efficient Catalysis | Use of highly active catalysts at low loadings and mild conditions. nih.gov | Reduced energy consumption, less metal waste. |

| Atom-Economical Reagents | Employing boron sources like tetrahydroxydiboron. researchgate.net | Reduced waste generation. |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and efficient.

Reactivity and Mechanistic Investigations of 3 Chloro 2 Morpholinomethyl Phenylboronic Acid

Participation in Metal-Catalyzed Cross-Coupling Reactions

3-Chloro-2-(morpholinomethyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its unique structure, featuring a boronic acid group for coupling and ortho-substituents (chloro and morpholinomethyl groups), influences its reactivity and the selectivity of the reactions it participates in. These reactions are predominantly catalyzed by palladium and copper complexes. The Suzuki-Miyaura coupling is a key application, but the compound is also active in other significant transformations like Chan-Lam couplings. beilstein-journals.orgresearchgate.net

The general utility of boronic acids in these reactions stems from their stability, low toxicity, and the ease with which they are prepared and handled. nih.govwikipedia.org The presence of the ortho-morpholinomethyl group in this compound can lead to chelation effects, potentially influencing the reaction mechanism and outcomes by coordinating to the metal catalyst. beilstein-journals.org

Suzuki-Miyaura Coupling Mechanisms and Scope

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. wikipedia.orguwindsor.ca The generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle begins with the oxidative addition of an organohalide to the Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

The reaction is known for its broad substrate scope and high functional group tolerance, making it a powerful tool for synthesizing complex molecules like biaryls, polyolefins, and styrenes. wikipedia.orgnih.govresearchgate.net

As a coupling partner, this compound serves as the source of the 3-chloro-2-(morpholinomethyl)phenyl group in the final product. It reacts with various organohalides (aryl, vinyl, or alkyl halides and triflates) to form substituted biaryl compounds and other complex structures. uwindsor.ca The presence of both a chloro and a morpholinomethyl substituent on the phenylboronic acid ring makes the resulting products valuable intermediates in medicinal chemistry and materials science.

For instance, it can be coupled with various aryl chlorides, bromides, or iodides. nih.govmdpi.com The reactivity of the halide partner generally follows the order I > Br > Cl > F, which can allow for selective, stepwise functionalization in polyhalogenated substrates. uwindsor.ca The reaction of this boronic acid with acyl chlorides, for example, can produce functionalized benzophenone (B1666685) derivatives. nih.govmdpi.com It is also a key reagent in the synthesis of α-arylglycine derivatives through palladium-catalyzed three-component reactions involving glyoxylic acid and sulfonamides. frontiersin.org

The ortho-substituents can impart specific conformational properties to the biaryl products, potentially leading to atropisomerism if rotation around the newly formed C-C bond is restricted. beilstein-journals.org The morpholinomethyl group, in particular, may offer a point for further chemical modification or influence the biological activity of the final molecule.

The choice of ligand and base is critical for the success and efficiency of the Suzuki-Miyaura coupling. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. mdpi.comnih.gov For instance, bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. organic-chemistry.org The development of specialized catalyst systems, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, has expanded the scope of Suzuki couplings to include less reactive substrates like aryl chlorides. mdpi.comresearchgate.net

The base plays a crucial role in the transmetalation step by activating the boronic acid. wikipedia.orgorganic-chemistry.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). wikipedia.org The strength and nature of the base can significantly affect the reaction rate and yield. In some cases, the base can also influence catalyst stability and prevent side reactions like protodeboronation (cleavage of the C-B bond by a proton source). The optimal base often depends on the specific substrates and catalyst system being used. mdpi.com

| Component | Examples | Primary Role |

|---|---|---|

| Ligands | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), N-Heterocyclic Carbenes (NHCs) | Stabilize Pd catalyst, modulate reactivity and selectivity. organic-chemistry.orgmdpi.com |

| Bases | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄) | Activate boronic acid for transmetalation. wikipedia.org |

Chan-Lam Type Couplings and Derivatives

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed or -mediated cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide, to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgnih.gov

This compound can participate in these reactions, serving as the arylating agent. The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org The scope of the Chan-Lam coupling is broad, tolerating a wide variety of functional groups on both the boronic acid and the heteroatom-containing partner. rsc.orgnih.gov This includes substrates like amides, carbamates, sulfonamides, and various nitrogen-rich heterocycles. organic-chemistry.orgresearchgate.net The choice of copper source, ligand (often pyridine (B92270) or other N-donor ligands), and solvent can influence the reaction's efficiency. nih.gov

Other Palladium- and Copper-Promoted Cross-Coupling Transformations

Beyond the Suzuki-Miyaura and Chan-Lam reactions, this compound can be utilized in other metal-promoted transformations.

Palladium-Catalyzed Reactions: The versatility of palladium catalysis allows for various couplings involving boronic acids. For example, boronic acids can participate in aerobic, palladium-catalyzed arylboration of alkenes, where an aryl group and a boryl group are added across a double bond. nih.gov While specific examples with this compound are not prominent, its general reactivity profile suggests it could be a suitable substrate.

Copper-Promoted Reactions: Copper catalysis is not limited to C-N and C-O bond formation. Copper(II) acetate (B1210297) can mediate the cross-coupling of arylboronic acids with thiols to form aryl alkyl sulfides. organic-chemistry.org This provides a method for C-S bond formation under conditions that can be milder than corresponding palladium-catalyzed systems. organic-chemistry.org Furthermore, copper salts can promote the homocoupling of boronic acids to form symmetrical biaryls. nih.gov While often considered an undesired side reaction in cross-coupling, this reactivity can be harnessed for the specific synthesis of symmetrical molecules. nih.gov The presence of a coordinating base is often crucial for enabling the initial transmetalation from boron to copper. nih.gov

| Reaction Name | Metal Catalyst | Bond Formed | Typical Coupling Partners |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | C-C | Organohalides, Organotriflates wikipedia.org |

| Chan-Lam | Copper | C-N, C-O | Amines, Amides, Alcohols, Phenols wikipedia.orgorganic-chemistry.org |

| Thioetherification | Copper | C-S | Thiols organic-chemistry.org |

Chelation Effects and Directing Group Influence of the Morpholinomethyl Moiety on Reactivity

The reactivity of this compound is significantly influenced by the presence of the ortho-morpholinomethyl substituent. This moiety can exert both electronic and steric effects, but its most profound impact often stems from its ability to act as a chelating and directing group. Chelation involves the formation of a dative bond between the nitrogen atom of the morpholine (B109124) ring and the boron atom of the boronic acid, creating a stable five-membered ring. This intramolecular coordination has several important consequences for the molecule's reactivity.

One of the key effects of this chelation is the alteration of the Lewis acidity of the boron atom. The intramolecular B-N coordination can decrease the pKa of the boronic acid, making it a stronger Lewis acid. nih.govnih.gov This enhanced acidity can facilitate reactions that involve the boronic acid moiety, such as the formation of boronate esters with diols. researchgate.netresearchgate.net Studies on similar ortho-aminomethylphenylboronic acids have shown that this intramolecular assistance plays a crucial role in their affinity for saccharides and other diol-containing compounds. nih.govresearchgate.netresearchgate.net The morpholinomethyl group, being a tertiary amine, is expected to have a similar, if not more pronounced, effect due to the electron-donating nature of the alkyl groups on the nitrogen.

In the context of transition-metal-catalyzed reactions, the morpholinomethyl group can act as a powerful directing group. nih.govrsc.org This directing group ability is particularly valuable in C-H functionalization reactions, where it can control the regioselectivity of the transformation. nih.govnih.govbeilstein-journals.org The nitrogen atom of the morpholine can coordinate to the metal catalyst, bringing the catalyst into close proximity to a specific C-H bond on the phenyl ring, thereby promoting its activation. This has been demonstrated with various directing groups in palladium-catalyzed C-H functionalization, where the directing group's ability to coordinate to the metal center is paramount. nih.gov

The directing group influence of the morpholinomethyl moiety can be summarized in the following table:

| Reaction Type | Role of Morpholinomethyl Moiety | Outcome |

| Boronate Ester Formation | Intramolecular Chelation (B-N bond) | Enhanced Lewis acidity of boron, increased reaction rate. |

| C-H Functionalization | Directing Group | High regioselectivity, functionalization at a specific position. |

| Suzuki-Miyaura Coupling | Steric and Electronic Influence | Can influence atropisomer selectivity in the synthesis of biaryls. beilstein-journals.orgnih.gov |

Investigations into the Stability and Degradation Pathways of the Compound

The stability of this compound is a critical factor in its storage, handling, and application in chemical synthesis. Like many boronic acids, it can be susceptible to degradation under certain conditions. The primary degradation pathways for boronic acids often involve oxidation and protodeboronation.

Oxidative degradation is a common pathway for boronic acids, leading to the cleavage of the C-B bond and the formation of a phenol. nih.gov This process can be initiated by various oxidizing agents, including atmospheric oxygen, and can be accelerated by light and elevated temperatures. For boronic acids with amine functionalities, the degradation mechanism can be more complex. A study on a peptide boronic acid derivative revealed that oxidative degradation was the major initial pathway, resulting in the cleavage of the boronic acid group to yield an alcohol with retention of stereochemistry. nih.gov This suggests that this compound could potentially degrade to 3-chloro-2-(morpholinomethyl)phenol under oxidative conditions.

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is another significant degradation pathway. beilstein-journals.orgnih.gov This reaction is typically promoted by acidic or basic conditions and the presence of water. nih.gov Mechanistic studies on the protodeboronation of ortho- and para-phenol boronic acids suggest that the reaction proceeds through the coordination of water to the boron atom, followed by a σ-bond metathesis. beilstein-journals.org The presence of the ortho-morpholinomethyl group in this compound could potentially influence the rate of protodeboronation through its electronic and chelating effects.

A summary of potential degradation pathways is presented below:

| Degradation Pathway | Conditions | Major Products |

| Oxidative Degradation | Presence of oxidizing agents (e.g., O2, H2O2) | 3-Chloro-2-(morpholinomethyl)phenol |

| Protodeboronation | Acidic or basic conditions, water | 2-Chloro-1-(morpholinomethyl)benzene |

It is important to note that specific stability studies on this compound are not extensively reported in the literature, and these pathways are inferred from the known reactivity of similar boronic acid derivatives.

Stereochemical Considerations in Reactions Involving this compound

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly in the synthesis of chiral molecules. The ortho-substitution pattern of this compound can lead to the formation of atropisomers when it is used in the synthesis of biaryl compounds through reactions like the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of biaryls synthesized from this compound, the steric hindrance caused by the ortho-chloro and morpholinomethyl groups, as well as the substituents on the coupling partner, can be substantial enough to prevent free rotation around the aryl-aryl bond, leading to the existence of stable, separable enantiomers. beilstein-journals.orgnih.gov

The enantioselective synthesis of such atropisomeric biaryls is a challenging but important area of research. The directing group ability of the morpholinomethyl moiety can play a role in controlling the stereoselectivity of these reactions. Chiral ligands on the metal catalyst can interact with the substrate in a way that favors the formation of one atropisomer over the other. yau-awards.com

Key stereochemical considerations are outlined in the table below:

| Reaction | Stereochemical Aspect | Influencing Factors | Potential Outcome |

| Suzuki-Miyaura Coupling | Atropisomerism | Steric hindrance of ortho-substituents, nature of the coupling partner, catalyst and ligands. beilstein-journals.orgnih.gov | Formation of a racemic or enantioenriched mixture of biaryl atropisomers. |

| Asymmetric Synthesis | Enantioselectivity | Use of chiral catalysts, ligands, or auxiliaries. yau-awards.com | Synthesis of a single enantiomer of a chiral product. |

While the compound itself is not chiral, its rigid ortho-substituted framework makes it a valuable precursor for the synthesis of axially chiral biaryls, which are important scaffolds in medicinal chemistry and materials science. yau-awards.com

Applications of 3 Chloro 2 Morpholinomethyl Phenylboronic Acid in Advanced Chemical Synthesis

Building Block for Complex Organic Architectures

The strategic placement of three distinct functional groups makes 3-Chloro-2-(morpholinomethyl)phenylboronic acid an exemplary building block for constructing sophisticated organic molecules. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. nih.gov The ortho-chloro and morpholinomethyl groups are not merely passive substituents; they impart specific steric and electronic properties that can be leveraged to create complex, three-dimensional architectures.

The presence of the bulky morpholinomethyl and chloro groups ortho to the boronic acid creates a sterically hindered environment. This feature is crucial for synthesizing molecules with specific, rigid conformations, which is often a key requirement for biologically active compounds. For instance, related morpholinomethylphenylboronic acid esters have been successfully employed as key reactants in the synthesis of diaryl or heteroaryl triazole quinuclidine (B89598) derivatives, which are potent ligands for the α7 nicotinic acetylcholine (B1216132) receptor. This demonstrates the utility of the morpholinylphenyl boronic acid scaffold in creating architecturally complex and pharmacologically relevant molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1451393-01-3 fluorochem.co.uk |

| Molecular Formula | C₁₁H₁₅BClNO₃ fluorochem.co.uk |

| Molecular Weight | 255.51 g/mol fluorochem.co.uk |

| IUPAC Name | {3-chloro-2-[(morpholin-4-yl)methyl]phenyl}boronic acid fluorochem.co.uk |

| Hydrogen Bond Donors | 2 fluorochem.co.uk |

| Hydrogen Bond Acceptors | 4 fluorochem.co.uk |

Synthesis of Biaryls and Heterocyclic Systems

The synthesis of biaryl and heterocyclic structures is fundamental to organic chemistry, as these motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. mdpi.com this compound is an excellent substrate for these syntheses, primarily through the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, allowing for the efficient coupling of the boronic acid with a wide range of aryl and heteroaryl halides. nih.govnih.gov

The reaction involves the coupling of the boronic acid with an organic halide in the presence of a palladium catalyst and a base. x-mol.comresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for the use of various coupling partners, leading to a diverse array of biaryl products. Furthermore, the this compound molecule inherently carries the morpholine (B109124) heterocyclic system, directly incorporating it into the final product structure. This is an efficient strategy for building complex molecules that contain this common and often desirable heterocyclic moiety. nih.govamazonaws.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B (Ar-X) | Catalyst/Base | Product |

|---|---|---|---|

| This compound | Bromobenzene | Pd(PPh₃)₄ / K₂CO₃ | 2-(Biphenyl-2-yl)-1-chloro-3-(morpholinomethyl)benzene |

| This compound | 2-Chloropyridine | NiCl₂(dppf) / K₃PO₄ x-mol.com | 2-[3-Chloro-2-(morpholinomethyl)phenyl]pyridine |

| This compound | 4-Iodoanisole | Pd(OAc)₂ / PCy₃ organic-chemistry.org | 4'-Methoxy-2-(morpholinomethyl)-3-chlorobiphenyl |

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.gov While this compound is not itself chiral, its unique structure makes it a valuable precursor for the asymmetric synthesis of axially chiral biaryls, also known as atropisomers.

Atropisomerism arises from hindered rotation around a single bond, and its creation often requires the synthesis of biaryls with bulky substituents at all four ortho positions relative to the biaryl axis. The coupling of this compound with another ortho-substituted aryl halide provides a direct route to such tetra-ortho-substituted biaryls. The significant steric bulk provided by the chloro and morpholinomethyl groups is critical for creating a high barrier to rotation. By employing a chiral palladium catalyst in the Suzuki-Miyaura coupling, the reaction can proceed enantioselectively, yielding one atropisomer in excess of the other. nih.gov This approach has become a powerful strategy for accessing enantioenriched axially chiral compounds, which are increasingly used as chiral ligands and catalysts in other chemical transformations. beilstein-journals.orgrsc.org

Potential in Polymer Chemistry and Functional Materials Science

Polymers containing phenylboronic acid (PBA) moieties have garnered significant interest for their use as stimuli-responsive materials. nih.govnih.gov These "smart" polymers can change their properties in response to external signals, such as changes in pH or the presence of specific biomolecules like glucose. nih.gov this compound represents a promising, though as yet underexplored, monomer precursor for the development of novel functional polymers.

To be used in polymerization, the compound would first need to be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. The resulting monomer could then be polymerized to create a polymer with unique characteristics:

Boronic Acid Groups: These pendant groups can form reversible covalent bonds with diols, allowing the polymer to act as a sensor or a self-healing hydrogel. This property is central to the development of glucose-responsive materials for diabetes management. nih.gov

Morpholine Groups: The morpholine substituent can enhance the polymer's hydrophilicity and biocompatibility, making it suitable for biomedical applications.

Chloro Groups: The chloro substituent provides a handle for post-polymerization modification, allowing for the attachment of other functional molecules, such as fluorescent dyes or drugs, to further tailor the material's properties.

The combination of these functionalities could lead to the creation of advanced materials for applications in drug delivery, tissue engineering, and diagnostics. nih.govnih.gov

Utilization in Supramolecular Chemistry and Molecular Recognition Systems

Molecular recognition is the specific, non-covalent interaction between two or more molecules. frontiersin.org It is the fundamental principle behind many biological processes and is a key focus of supramolecular chemistry. Boronic acids are renowned for their ability to engage in molecular recognition, owing to their capacity to form reversible covalent boronate esters with 1,2- and 1,3-diols. mdpi.comnih.gov This interaction is particularly effective for the recognition of saccharides (sugars). nih.gov

This compound is well-equipped to function within a molecular recognition system. The boronic acid serves as the primary binding site for diol-containing guest molecules. The rest of the molecule, the "scaffold," provides opportunities for secondary interactions that can enhance binding affinity and selectivity. These interactions can be fine-tuned to target specific analytes. The morpholine group, for example, can act as a hydrogen bond acceptor, while the chloro-substituted phenyl ring can participate in hydrophobic and π-stacking interactions. This multi-point interaction capability allows for the design of highly specific receptors for important biological targets. mdpi.com

Table 3: Potential Molecular Interactions for Recognition Systems

| Molecular Moiety | Potential Interaction Type | Target Guest Group |

|---|---|---|

| Boronic Acid | Reversible Covalent Bonding | Diols (e.g., glucose, catechols) |

| Morpholine Nitrogen | Hydrogen Bonding | Hydrogen Bond Donors (e.g., -OH, -NH) |

| Phenyl Ring | π-π Stacking | Aromatic rings |

| Phenyl Ring | Hydrophobic Interactions | Alkyl or aryl groups |

Biological and Biomedical Research Applications: Mechanistic and Design Focus

Design Principles for Boronic Acid-Based Biologically Active Compounds

The design of biologically active compounds featuring a boronic acid moiety is predicated on several key principles. The boron atom in a boronic acid is trivalent with a vacant p-orbital, rendering it a mild Lewis acid. researchgate.net This electronic feature is central to its biological activity, enabling it to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serines in proteases or diols in carbohydrates. nih.govnih.gov The transition from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized state upon binding mimics the high-energy transition states of many enzymatic reactions, making boronic acids effective transition-state analog inhibitors. nih.gov

The design of a specific agent like 3-Chloro-2-(morpholinomethyl)phenylboronic acid incorporates several features to modulate its activity:

The Phenylboronic Acid Scaffold : This provides a stable framework for presenting the boronic acid group to the biological target. The aromatic ring can engage in hydrophobic or π-stacking interactions within a protein's binding pocket. nih.gov

Electron-Withdrawing Substituents : The chloro group on the phenyl ring is an electron-withdrawing group. Such groups decrease the pKa of the boronic acid, increasing the population of the more reactive tetrahedral boronate anion at physiological pH. This can enhance binding affinity to biological targets. nih.gov

Ortho-Substitution : The placement of the morpholinomethyl group at the ortho position relative to the boronic acid can influence conformational preferences and introduce specific steric interactions that may enhance selectivity for a particular target.

Solubilizing Groups : The morpholinomethyl group contains a tertiary amine, which can be protonated at physiological pH. This positive charge can improve aqueous solubility and provide a potential site for electrostatic or hydrogen-bonding interactions with a biological target.

These principles guide the rational design of boronic acid-based molecules to achieve desired potency, selectivity, and pharmacokinetic properties. researchgate.netchemrxiv.org

Investigations into Molecular Interactions with Biological Targets

The utility of this compound in biomedical research stems from its capacity to interact with various biological macromolecules. These interactions are primarily driven by the unique reactivity of the boronic acid group.

Boronic acids are well-established inhibitors of serine proteases and metallo-β-lactamases (MBLs). nih.govresearchgate.net Their inhibitory mechanism is based on their function as transition-state analogs.

Serine Proteases : In serine proteases, the catalytic serine residue attacks the electrophilic boron atom. This forms a stable, reversible, tetrahedral boronate adduct, which mimics the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov This adduct effectively sequesters the enzyme, blocking its catalytic activity. researchgate.net The potency of inhibition is often in the low nanomolar range for well-designed inhibitors. nih.gov

Metallo-β-lactamases (MBLs) : These enzymes utilize zinc-activated hydroxide (B78521) ions as nucleophiles to hydrolyze β-lactam antibiotics. Boronic acids inhibit MBLs by reacting with this nucleophilic hydroxide, forming a tetrahedral hydroxyboronate anion within the active site. mdpi.com This complex mimics the tetrahedral intermediate of β-lactam hydrolysis and is stabilized by interactions with the active site zinc ions and surrounding amino acid residues. mdpi.com Boronic acid transition state inhibitors (BATSIs) have proven to be a promising strategy against both serine- and metallo-β-lactamases. mdpi.comnih.gov

The specific structure of this compound, with its substituted phenyl ring, would engage in secondary interactions within the enzyme's active site, influencing its binding affinity and selectivity.

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as those abundant in carbohydrates. nih.govresearchgate.net This reaction results in the formation of five- or six-membered cyclic boronate esters. researchgate.net This specific interaction forms the basis for using boronic acids in carbohydrate sensing and recognition. nih.gov

The binding affinity is pH-dependent, as the reaction is most favorable between the anionic tetrahedral boronate form and the diol. nih.gov Therefore, the pKa of the boronic acid is a critical parameter. The electron-withdrawing chloro group in this compound would lower its pKa, potentially enhancing its ability to bind diols at or near physiological pH. nih.gov This property is crucial for applications in biological systems, such as developing sensors for glucose or other biologically important sugars.

For this compound, these would include:

Hydrophobic Interactions : The phenyl ring can fit into hydrophobic pockets within the protein.

Hydrogen Bonding : The morpholine (B109124) oxygen can act as a hydrogen bond acceptor, while a protonated morpholine nitrogen can act as a hydrogen bond donor.

Techniques such as enzyme kinetics (to determine Ki values), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) are commonly used to quantify these binding affinities and dissect the thermodynamic contributions of different parts of the molecule.

Development of Chemical Probes for Cellular and Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. olemiss.edunih.gov Boronic acids, due to their unique reactivity, are valuable scaffolds for developing such probes. nih.gov A compound like this compound could be adapted for use as a chemical probe in several ways.

Activity-Based Probes : By incorporating a reporter tag (e.g., a fluorophore or biotin), boronic acid probes can be used to label and identify specific enzymes, such as serine proteases, within complex biological samples. The covalent nature of the interaction allows for stable labeling.

Cellular Imaging : Fluorescently tagged boronic acids can be used to visualize the distribution and concentration of carbohydrates in living cells.

Affinity Chromatography : Immobilizing a boronic acid derivative onto a solid support creates a resin for boronate affinity chromatography, a technique used to capture and purify glycoproteins and other diol-containing molecules from complex mixtures. researchgate.net

The development of such probes from the this compound scaffold would allow for detailed interrogation of the biological roles of the enzymes and carbohydrates it targets. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a molecule affect its biological activity. drugdesign.org For boronic acid inhibitors, SAR studies typically explore variations in the substituents on the aromatic ring to optimize potency and selectivity. chemrxiv.orgnih.gov

Consider the following hypothetical SAR data based on known trends for boronic acid inhibitors targeting a representative enzyme.

| Analog | R1 (Position 3) | R2 (Position 2) | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|---|

| 1 | -H | -H | 500 |

| 2 | -Cl | -H | 250 |

| 3 | -H | -CH₂-Morpholine | 150 |

| 4 (Title Compound) | -Cl | -CH₂-Morpholine | 75 |

| 5 | -F | -CH₂-Morpholine | 90 |

| 6 | -Cl | -CH₂-Piperidine | 85 |

Analysis of SAR Trends from the Hypothetical Data:

Effect of Halogenation (Analog 2 vs. 1) : The addition of an electron-withdrawing chloro group at the meta-position (position 3) often improves inhibitory activity. This is attributed to the lowering of the boronic acid's pKa, which increases its reactivity at physiological pH.

Effect of Ortho Side Chain (Analog 3 vs. 1) : Introducing a side chain like morpholinomethyl at the ortho-position can significantly enhance potency. This suggests the side chain makes favorable interactions (e.g., hydrogen bonding, electrostatic) with the enzyme's active site or helps to correctly orient the boronic acid for attack.

Synergistic Effects (Analog 4 vs. 2 & 3) : The combination of both the chloro group and the morpholinomethyl group results in the highest potency. This indicates that the electronic benefit of the halogen and the favorable binding interactions of the side chain are additive or synergistic.

Varying Substituents (Analogs 5 & 6 vs. 4) : Swapping the chloro for a fluoro group (Analog 5) or the morpholine for a piperidine (B6355638) (Analog 6) might result in small changes in activity, highlighting the specific nature of the interactions within the binding pocket. Such modifications are used to fine-tune the inhibitor's properties. nih.gov

These SAR studies are critical for optimizing lead compounds into potent and selective drug candidates or highly specific chemical probes. drugdesign.orgnih.gov

Due to a lack of specific published research on the in vitro cellular pathway modulation of "this compound" and its direct analogs, the requested article section with detailed research findings and data tables cannot be generated at this time.

Extensive searches for scholarly articles detailing the mechanistic and design focus of this specific compound and its analogs in cellular pathway studies did not yield the necessary specific data required to fulfill the user's request for thorough, informative, and scientifically accurate content, including data tables. The available research on boronic acids is broad and does not focus on the unique structure of "this compound" in the context of cellular pathway modulation.

No Publicly Available Computational and Theoretical Studies on this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational and theoretical studies were found for the chemical compound This compound . Consequently, the generation of a detailed article focusing on the quantum chemical calculations, molecular docking simulations, spectroscopic predictions, reaction pathway energetics, and computational design related to this specific molecule is not possible at this time.

The requested outline necessitates in-depth research findings and data tables for the following areas:

Computational and Theoretical Studies on 3 Chloro 2 Morpholinomethyl Phenylboronic Acid

Design of Novel Boronic Acid Scaffolds through Computational Modeling:While computational modeling is a common strategy for designing novel boronic acid derivatives, no studies were found that specifically use 3-Chloro-2-(morpholinomethyl)phenylboronic acid as a scaffold or starting point for such design efforts.

While general methodologies and studies on other boronic acid derivatives are prevalent in scientific literature, the specific data required to construct a scientifically accurate and detailed article on this compound, as per the provided outline, is absent from the public domain.

Advanced Analytical Methodologies for the Study of 3 Chloro 2 Morpholinomethyl Phenylboronic Acid

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Chloro-2-(morpholinomethyl)phenylboronic acid. Each technique provides unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the different types of protons and their connectivity, while ¹³C NMR would reveal the arrangement of carbon atoms. The chemical shifts (δ) in ¹H NMR are influenced by the electronic environment of the protons, allowing for the distinction between aromatic protons, the methylene (B1212753) bridge protons, and the morpholine (B109124) ring protons. mdpi.comrsc.org Similarly, ¹³C NMR provides information on the carbon skeleton. mdpi.comrsc.org ¹¹B NMR is particularly useful for organoboron compounds, providing direct information about the boron center's coordination and chemical environment. rsc.orgrsc.org Although specific spectra for the target molecule are not publicly available, a hypothetical ¹H NMR data table illustrates the expected proton environments.

Interactive Table 1: Representative ¹H NMR Spectral Data for Phenylboronic Acid Derivatives

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

| B(OH)₂ | 4.5 - 8.5 | Broad Singlet | Position is variable and depends on solvent and concentration; often exchanges with D₂O. |

| Aromatic (Ar-H) | 7.0 - 8.2 | Multiplet/Doublet | The substitution pattern on the phenyl ring dictates the splitting patterns and shifts. chemicalbook.com |

| Methylene (Ar-CH₂-N) | 3.5 - 4.5 | Singlet | Protons on the carbon linking the phenyl and morpholine rings. |

| Morpholine (-CH₂-N-CH₂-) | 2.5 - 3.0 | Triplet/Multiplet | Protons adjacent to the nitrogen atom. |

| Morpholine (-CH₂-O-CH₂-) | 3.6 - 3.9 | Triplet/Multiplet | Protons adjacent to the oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for this compound include O-H stretching from the boronic acid group, C-H stretching from the aromatic and aliphatic parts, B-O stretching, and C-N and C-O stretching from the morpholine ring. nih.govrsc.orgnist.gov The O-H stretching band is typically broad, centered around 3200-3600 cm⁻¹. The B-O stretching vibration is a characteristic band for boronic acids, usually appearing in the 1300-1400 cm⁻¹ region. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₁H₁₅BClNO₃), high-resolution mass spectrometry (HRMS) would confirm the exact mass, which is calculated to be 255.0834 u. mdpi.comguidechem.com The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a distinctive feature in the mass spectrum, leading to M+ and M+2 peaks. Fragmentation patterns can also help in structural elucidation by showing the loss of specific groups like the morpholine moiety or the boronic acid group.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within the molecule. Phenylboronic acids typically exhibit absorption bands in the ultraviolet region, arising from π-π* transitions within the phenyl ring. nih.govresearchgate.net The position and intensity of these absorption maxima can be influenced by the substituents on the ring and the solvent used. rsc.org For this compound, the absorption spectrum would be characteristic of a substituted benzene (B151609) ring, likely showing primary and secondary bands below 300 nm. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities and for quantitative analysis. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the compound's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally sensitive compounds like many boronic acids. mdpi.comimtaktusa.com Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, where the compound is separated based on its polarity. scirp.orgscirp.org The mobile phase composition, column type, and pH are critical parameters that need to be optimized for good separation. scirp.orgscirp.org Coupling the LC system to a mass spectrometer allows for both quantification and identification of the compound and any impurities based on their mass-to-charge ratios. scirp.orgscirp.orgsciex.com LC-MS/MS can provide even greater sensitivity and selectivity. scirp.orgscirp.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of boronic acids can be challenging due to their low volatility and tendency to dehydrate at high temperatures to form boroxines. Therefore, derivatization is often required to make them more amenable to GC analysis. restek.comagriculturejournals.cz Phenylboronic acids can be derivatized, for example, with silylating agents or converted to more volatile esters. agriculturejournals.czcoresta.org The GC separates the derivatized analyte from other components, and the MS provides identification and quantification. nih.govresearchgate.net

Interactive Table 2: Comparison of Chromatographic Methods for Boronic Acid Analysis

| Technique | Principle | Advantages | Challenges for Boronic Acids | Typical Application |

| LC-MS | Separation based on polarity in a liquid mobile phase, followed by mass detection. | High sensitivity and selectivity; suitable for non-volatile compounds. scirp.orgscirp.orgsciex.com | Potential for on-column degradation; careful method development needed. researchgate.net | Purity assessment, impurity profiling, quantitative analysis. mdpi.comimtaktusa.com |

| GC-MS | Separation based on volatility in a gaseous mobile phase, followed by mass detection. | High resolution and separation efficiency. | Requires derivatization due to low volatility and thermal instability. agriculturejournals.czcoresta.org | Analysis of specific volatile impurities or after conversion to a suitable derivative. restek.com |

Electroanalytical Methods for Redox Behavior Investigations

Application of Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, advanced hyphenated techniques are crucial. Hyphenated techniques combine two or more analytical methods to achieve enhanced separation and detection capabilities.

LC-MS/MS: As mentioned, this technique provides excellent sensitivity and specificity, making it ideal for detecting trace amounts of the compound or its metabolites in complex biological or environmental samples. scirp.orgscirp.org

GC-MS/MS: For volatile derivatives, tandem MS can reduce matrix interference and improve detection limits.

LC-NMR: This technique directly couples an LC system to an NMR spectrometer. It allows for the separation of components in a mixture followed by their structural elucidation via NMR without the need for isolating each component individually. This is particularly powerful for identifying unknown impurities or degradation products.

These advanced methods are indispensable in pharmaceutical development and quality control, where comprehensive characterization and trace-level impurity detection are paramount.

Future Research Directions and Unexplored Potential of 3 Chloro 2 Morpholinomethyl Phenylboronic Acid

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex boronic acids can be time-consuming and challenging using traditional batch methods. mdpi.com Future research could focus on integrating the synthesis and derivatization of 3-chloro-2-(morpholinomethyl)phenylboronic acid into continuous flow and automated platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput library synthesis.

Flow chemistry could be particularly advantageous for managing reactive intermediates and improving the efficiency of borylation reactions. An automated synthesis approach, analogous to the iterative assembly of peptides, could enable the rapid creation of a diverse library of derivatives from the core scaffold. nih.gov This would accelerate the discovery of new compounds with optimized properties for various applications.

Table 1: Potential Advantages of Advanced Synthesis Platforms

| Platform | Key Feature | Potential Advantage for this compound |

| Flow Chemistry | Precise control over temperature, pressure, and reaction time | Improved yield and purity; enhanced safety for exothermic reactions. |

| Rapid mixing and heat transfer | Minimization of side products and decomposition of unstable intermediates. | |

| Automated Synthesis | High-throughput parallel synthesis | Rapid generation of a library of derivatives with varied substituents. mdpi.com |

| Miniaturization (nanomole scale) | Reduced consumption of reagents and cost-effective screening. mdpi.com |

Exploration of Novel Catalytic Systems and Reaction Conditions

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of boronic acid chemistry, there is untapped potential in exploring novel catalytic systems for this compound. thieme-connect.com The steric hindrance and electronic properties imparted by the ortho-morpholinomethyl and chloro groups may require specialized catalysts to achieve high efficiency.

Future studies could investigate advanced palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that have shown efficacy with challenging substrates. acs.org Research into recyclable, silica-supported, or palladacycle-based catalysts could lead to more sustainable and cost-effective synthetic routes. thieme-connect.comresearchgate.net Furthermore, the unique intramolecular B-N interaction in this molecule could be exploited to modulate its reactivity in other transition-metal-catalyzed reactions beyond Suzuki coupling. researchgate.net

Table 2: Avenues for Catalysis Research

| Research Area | Objective | Potential Impact |

| Advanced Pd-Phosphine Catalysts | Overcome steric hindrance from ortho-substituents. | Higher yields and faster reaction times in cross-coupling reactions. acs.org |

| Recyclable/Supported Catalysts | Improve sustainability and reduce process costs. | Greener synthesis protocols for industrial-scale production. acs.org |

| Non-Palladium Catalysis | Explore alternative metals (e.g., copper, nickel) for novel transformations. | Discovery of new reaction pathways and molecular scaffolds. |

| Photoredox Catalysis | Utilize light to enable reactions under mild conditions. | Access to novel derivatives not achievable through thermal methods. |

Expansion into Emerging Biological Targets and Disease Areas (mechanistic and design focus)

Boronic acids are established as potent enzyme inhibitors, with the drug Bortezomib being a prime example. nih.gov The core structure of this compound is a promising scaffold for designing inhibitors against new biological targets. The boronic acid can act as a transition-state analogue, forming a reversible covalent bond with nucleophilic residues (e.g., serine, threonine) in enzyme active sites. nih.gov

Future mechanistic and design-focused research could target:

Serine Proteases: The compound could be tailored to inhibit viral proteases (like HCV NS3) or bacterial proteases, where the boronic acid interacts with the catalytic serine. researchgate.net

Histone Deacetylases (HDACs): Novel boronic acid-based HDAC inhibitors have shown potent anti-cancer activity. acs.org The design would focus on the boronic acid interacting with the active site zinc ion and key amino acid residues. acs.org

Oxidative Stress-Related Pathways: Aromatic boronic acids can be converted to phenols by reacting with reactive oxygen species (ROS). rsc.org This property could be harnessed to design prodrugs that release a therapeutic agent in environments with high oxidative stress, such as inflamed tissues or tumors.

The morpholino group can enhance aqueous solubility and metabolic stability, while the chloro group provides a handle for specific interactions within a binding pocket, making this a versatile scaffold for rational drug design. nih.govwikipedia.org

Table 3: Potential Biological Targets and Design Rationale

| Target Class | Example Target | Mechanistic Rationale for Inhibition | Role of Molecular Moieties |

| Viral Proteases | Hepatitis C Virus (HCV) NS3 Protease | Boronic acid forms a tetrahedral adduct with the active site serine. researchgate.net | Morpholino: Improves pharmacokinetics. Chloro: Provides specific hydrophobic/halogen bonding interactions. |

| Epigenetic Enzymes | Histone Deacetylases (HDACs) | Boronic acid coordinates with the catalytic Zn²⁺ ion in the active site. acs.org | Scaffold: Serves as a cap group to interact with the protein surface. |

| Bacterial Enzymes | β-Lactamases | Boron acts as a serine-trap, mimicking the tetrahedral intermediate of β-lactam hydrolysis. | Scaffold: Can be modified to improve selectivity for specific bacterial enzymes. |

Development of Advanced Materials with Boronic Acid Moieties

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them ideal components for creating "smart" or responsive materials. mdpi.comrsc.org Incorporating this compound as a functional monomer into polymers, hydrogels, or nanoparticles could lead to advanced materials with unique properties. nih.gov

Key future directions include:

pH- and Glucose-Responsive Hydrogels: The morpholino group provides a pH-responsive switch (protonation at low pH), while the boronic acid can bind to glucose. wikipedia.orgmdpi.com This dual-responsiveness is highly desirable for creating self-regulated insulin (B600854) delivery systems that release insulin in response to both high glucose levels and physiological pH changes. researchgate.net

Targeted Nanoparticles for Drug Delivery: Nanoparticles functionalized with this molecule could target cancer cells, which often have an acidic microenvironment and overexpress sialic acid-containing glycans on their surface. acs.orgmdpi.com The protonated morpholine (B109124) could enhance cellular uptake in the acidic tumor environment, while the boronic acid binds to sialic acid for targeting. nih.govmdpi.com

Fluorescent Sensors: The ortho-aminomethyl group is known to influence the fluorescence of appended fluorophores upon diol binding. nih.gov By conjugating a fluorophore to this scaffold, highly sensitive and selective sensors for biologically important diols (e.g., carbohydrates, ribonucleotides) could be developed. mdpi.com

Table 4: Potential Applications in Advanced Materials

| Material Type | Stimulus | Functional Moiety Role | Potential Application |

| Hydrogel | pH, Glucose | Morpholino: pH-switch. Boronic Acid: Glucose binding. | Self-regulated insulin delivery. researchgate.net |

| Nanoparticle | Low pH, Sialic Acid | Morpholino: Enhanced uptake in acidic environments. Boronic Acid: Targeting sialic acid on cancer cells. mdpi.com | Targeted cancer therapy. nih.govacs.org |

| Polymer Film | Catechols | Boronic Acid: Reversible cross-linking with catechols. | Self-healing materials and adhesives. rsc.org |

| Fluorescent Probe | Diols | Boronic Acid: Binds target diol. o-Aminomethyl: Modulates fluorescence signal. nih.gov | Bioimaging and carbohydrate sensing. mdpi.com |

Rational Design and Synthesis of Next-Generation Derivatives through Computational and Experimental Synergy

The synergy between computational modeling and experimental synthesis offers a powerful strategy for accelerating the development of next-generation derivatives of this compound. rsc.org Quantum chemical methods like Density Functional Theory (DFT) can provide deep insights into the molecule's structural and electronic properties, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.net

Future research integrating these approaches could focus on:

Modeling Intramolecular Interactions: DFT calculations can be used to precisely quantify the strength of the intramolecular N→B dative bond and predict how different substituents on the phenyl ring or the morpholine nitrogen would modulate this interaction and, consequently, the boronic acid's pKa and reactivity. researchgate.netmdpi.com

Predicting Binding Affinities: Molecular docking and dynamics simulations can be employed to predict how novel derivatives will bind to specific biological targets, such as enzyme active sites. This allows for the in-silico screening of virtual libraries before committing to chemical synthesis.

Mechanism Elucidation: Computational studies can elucidate the mechanisms of catalytic reactions or bond-exchange processes in materials, helping to optimize reaction conditions or design materials with tailored properties. rsc.org

This integrated approach allows for a knowledge-driven design cycle, reducing the trial-and-error inherent in traditional chemical research and paving the way for the efficient discovery of new functional molecules and materials.

Table 5: A Synergistic Computational-Experimental Workflow

| Step | Method | Goal |

| 1. In Silico Design | Molecular Docking / DFT | Propose novel derivatives and predict their binding affinity or reactivity. researchgate.net |

| 2. Property Prediction | DFT / Machine Learning | Calculate key physicochemical properties (e.g., pKa, stability, electronic structure). nih.govmdpi.com |

| 3. Targeted Synthesis | Organic Synthesis (Batch or Flow) | Synthesize the most promising candidates identified in the computational steps. |